2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a synthetic compound belonging to the class of pyrazole derivatives. It has the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization and hydrolysis steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the synthesis of the pyrazole intermediate, followed by its functionalization to introduce the acetic acid group. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved in its action include signal transduction cascades and metabolic processes that lead to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclopropyl-1H-pyrazol-1-yl)propanoic acid
- 2-(3-Cyclopropyl-1H-pyrazol-1-yl)propanoic acid
- 3-(Cyclopropyl-1H-pyrazol-1-yl)butanoic acid
Uniqueness
2-(3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is unique due to its specific structural features, such as the presence of a cyclopropyl group and an acetic acid moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(3-cyclopropylpyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)5-10-4-3-7(9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQHGFRLPJLOJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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